3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 3-methylbenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The thiazole ring imparts unique electronic properties, making the compound useful in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzyme active sites, leading to inhibition of enzymatic activity. The compound may also interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Nitrophenyl Derivatives: Compounds such as 4-nitroaniline and 4-nitrophenol contain the nitrophenyl group and are used in various chemical and biological applications.
Uniqueness
3-methyl-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-3-2-4-13(9-11)16(21)19-17-18-15(10-24-17)12-5-7-14(8-6-12)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOVTRYDPIQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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